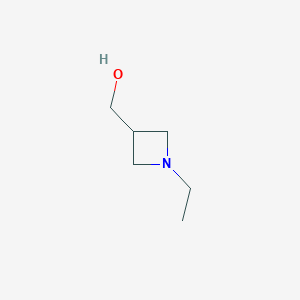

(1-Ethylazetidin-3-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1-ethylazetidin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-2-7-3-6(4-7)5-8/h6,8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZCAVLNFEPTZLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of (1-Ethylazetidin-3-yl)methanol: LogP and pKa

Introduction: The Critical Role of Physicochemical Properties in Drug Design

In modern drug discovery, the journey of a molecule from a promising hit to a viable clinical candidate is dictated by a complex interplay of biological activity and physicochemical properties. Among the most fundamental of these properties are lipophilicity and ionization state, quantified by the partition coefficient (LogP) and the acid dissociation constant (pKa), respectively. These parameters are paramount as they govern a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which ultimately determines its efficacy and safety.[1][2] A molecule's ability to permeate biological membranes, avoid excessive sequestration in fatty tissues, maintain solubility in plasma, and interact with its target receptor is directly influenced by its LogP and pKa values.[1]

This guide provides an in-depth analysis of the methodologies used to determine the LogP and pKa of (1-Ethylazetidin-3-yl)methanol, a representative small molecule featuring a saturated heterocyclic azetidine ring. The azetidine motif is of significant interest in medicinal chemistry, often used as a bioisostere for larger rings or as a scaffold to orient substituents in three-dimensional space. Understanding the core physicochemical characteristics of this structure is essential for researchers aiming to incorporate it into novel therapeutic agents. We will explore both robust computational prediction techniques and gold-standard experimental protocols, providing the theoretical basis and practical workflows required for a comprehensive characterization.

Section 1: Lipophilicity and the Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is the definitive measure of a compound's lipophilicity. It is defined as the base-10 logarithm of the ratio of a compound's concentration in the n-octanol phase to its concentration in the aqueous phase at equilibrium.

LogP = log10 ([Compound]octanol / [Compound]water)

A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[3] For drug candidates, LogP is a critical determinant of oral absorption, membrane permeability, and metabolic clearance.[4]

Computational Prediction of LogP

In silico prediction of LogP is a cornerstone of modern drug design, enabling the rapid screening of virtual libraries. These methods are broadly categorized into atom-based and fragment-based approaches. Various algorithms are available, often yielding slightly different results, underscoring the importance of consulting multiple predictors.

For this compound (SMILES: C1CN(C(C1)CO)CC), we utilized several well-regarded computational tools to predict its LogP value. The results highlight the consensus that the molecule is hydrophilic, though the exact predicted value varies between models. For context, the related compound (1-Methylazetidin-3-yl)methanol has a predicted XLogP3 value of -0.4, indicating that the addition of a single methylene group in the N-alkyl chain is not expected to dramatically increase lipophilicity.[5]

| Prediction Method/Software | Predicted LogP Value |

| SwissADME (iLOGP)[6] | -0.37 |

| SwissADME (XLOGP3)[7] | -0.16 |

| SwissADME (WLOGP)[7] | -0.40 |

| SwissADME (MLOGP)[7] | -0.58 |

| SwissADME (SILICOS-IT)[7] | -0.66 |

| Consensus LogP | -0.43 ± 0.19 |

| ChemAxon[8][9] | -0.35 |

| Table 1: Predicted LogP values for this compound using various computational models. The consensus value represents the average of the SwissADME predictors. |

Experimental Determination of LogP: The Shake-Flask (SFM) Method

The Shake-Flask Method is the universally accepted gold-standard for LogP determination due to its direct measurement principle.[10]

Causality and Experimental Choices:

-

Solvent System: n-Octanol and water are used because n-octanol is an excellent surrogate for the lipid bilayer of cell membranes.

-

Pre-saturation: Each solvent phase must be pre-saturated with the other before the experiment. This is a critical step to prevent volume changes during partitioning, which would alter the final concentration and lead to an inaccurate LogP value.

-

Temperature Control: Partitioning is a thermodynamic process. The experiment must be conducted at a constant, defined temperature (typically 25°C) to ensure reproducibility.

-

Quantification: High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique for determining the compound's concentration in each phase due to its high sensitivity and accuracy, especially for compounds with very high or very low LogP values.[10]

Step-by-Step Protocol for the Shake-Flask Method:

-

Preparation: Prepare a phosphate buffer solution (pH 7.4) and n-octanol. Pre-saturate the buffer by stirring it with n-octanol for 24 hours, and vice-versa. Separate the phases.

-

Stock Solution: Prepare a stock solution of this compound in the pre-saturated aqueous buffer.

-

Partitioning: In a glass vial, combine a known volume of the pre-saturated n-octanol and the compound's aqueous stock solution. The volume ratio can be adjusted depending on the expected LogP to ensure the final concentration in both phases is within the analytical detection limits.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 1-3 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial to achieve a clean separation of the two phases.

-

Sampling: Carefully withdraw a precise aliquot from both the aqueous and n-octanol phases.

-

Analysis: Determine the concentration of the compound in each aliquot using a validated HPLC-UV method.

-

Calculation: Calculate the LogP using the formula: LogP = log10 (Coctanol / Caqueous).

Section 2: Ionization State and the Dissociation Constant (pKa)

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a compound. It defines the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For a basic compound like this compound, the pKa refers to the equilibrium of its conjugate acid:

R3NH+ ⇌ R3N + H+

Knowing the pKa is crucial because the ionization state of a drug dramatically affects its solubility, permeability across biological membranes, and binding to its target protein.[1] The tertiary amine in the azetidine ring of this compound is the primary basic center.

Computational Prediction of pKa

Similar to LogP, various software packages can predict pKa values based on the molecule's structure. These tools use algorithms trained on large experimental datasets to identify ionizable centers and estimate their pKa.

| Prediction Method/Software | Predicted Basic pKa Value |

| ChemAxon[8] | 9.54 |

| Table 2: Predicted basic pKa value for the tertiary amine in this compound. |

The predicted pKa of ~9.54 is typical for a non-aromatic tertiary amine, indicating that at physiological pH (~7.4), the molecule will exist predominantly in its protonated, cationic form. This has significant implications, enhancing aqueous solubility but potentially reducing passive membrane permeability.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds. It involves monitoring the pH of a solution of the compound as a titrant (an acid or a base) is added incrementally.

Causality and Experimental Choices:

-

Titrant Choice: Since this compound is a base, it is first fully protonated with a strong acid (like HCl), and then titrated with a strong base (like NaOH).

-

Ionic Strength: The experiment is performed in a solution of constant ionic strength (e.g., using 0.15 M KCl) because the activity of ions, and thus the measured pH, is dependent on the total ionic concentration. Maintaining a constant ionic strength ensures that the measured pKa is a true thermodynamic constant.

-

Inert Atmosphere: The solution is purged with nitrogen to remove dissolved CO2. Carbon dioxide can dissolve in water to form carbonic acid, which would interfere with the titration of the compound and lead to inaccurate results.

-

Half-Equivalence Point: The pKa is determined from the pH at the half-equivalence point of the titration. At this specific point, the concentrations of the protonated (R3NH+) and deprotonated (R3N) forms are equal, and according to the Henderson-Hasselbalch equation, pH = pKa.

Step-by-Step Protocol for Potentiometric Titration:

-

System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).

-

Sample Preparation: Accurately weigh the compound and dissolve it in water with a background electrolyte (e.g., 0.15 M KCl) to a known concentration (e.g., 1 mM).

-

Acidification: Add a precise amount of standardized strong acid (e.g., 0.1 M HCl) to the sample solution to lower the pH and ensure the amine is fully protonated.

-

Titration Setup: Place the solution in a thermostatted vessel, introduce the calibrated pH electrode, and purge the solution with nitrogen gas.

-

Titration: Add small, precise increments of a standardized strong base (e.g., 0.1 M NaOH) using an automated titrator. Record the pH value after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH versus the volume of NaOH added.

-

pKa Determination: Identify the equivalence point from the inflection of the curve (or the maximum of the first derivative). The pKa is the pH value recorded at the point where half of the volume of titrant required to reach the equivalence point has been added.

Summary and Implications for Drug Development

The physicochemical profile of this compound, as determined through computational prediction and established experimental methodologies, provides critical insights for its potential use in drug design.

| Parameter | Predicted Value | Implication for Drug Design |

| LogP | -0.43 (Consensus) | Hydrophilic: Suggests good aqueous solubility but may require active transport to efficiently cross lipid membranes like the blood-brain barrier. Low risk of sequestration in fatty tissues. |

| pKa | 9.54 (Basic) | Strong Base: Predominantly protonated and positively charged at physiological pH (7.4). This enhances water solubility and provides a potential site for strong ionic interactions with target receptors. |

This guide has detailed the theoretical underpinnings and practical approaches for determining the LogP and pKa of this compound. The computational data indicates the molecule is a hydrophilic (LogP ≈ -0.4) and relatively strong base (pKa ≈ 9.5) that will be protonated under physiological conditions. These properties are not merely abstract numbers; they are foundational predictors of a molecule's pharmacokinetic behavior. For researchers in drug development, a thorough and early characterization of these parameters using the robust experimental methods described herein is a non-negotiable step. It provides the empirical data necessary to validate in silico models, guide lead optimization, and ultimately build a comprehensive understanding of how a novel chemical entity will behave in a biological system.

References

-

Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(1), 796-805. [Link]

-

ChemAxon. (n.d.). Calculators & Predictors. Retrieved February 5, 2026, from [Link]

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

-

Chemicalize by ChemAxon. (n.d.). Instant Cheminformatics Solutions. Retrieved February 5, 2026, from [Link]

-

ChemAxon. (2022). Chemicalize. Retrieved February 5, 2026, from [Link]

-

Molinspiration Cheminformatics. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved February 5, 2026, from [Link]

-

Swiss Institute of Bioinformatics. (n.d.). SwissDrugDesign. Retrieved February 5, 2026, from [Link]

-

PRISM BioLab. (2023). Oral Bioavailability Prediction Screening: Gift of SwissADME. Retrieved February 5, 2026, from [Link]

-

Soares, J. X., Santos, Á., Fernandes, C., & Pinto, M. M. M. (2022). Methods for Determination of Lipophilicity. Encyclopedia. [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved February 5, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22967022, (1-Methylazetidin-3-yl)methanol. Retrieved February 5, 2026, from [Link].

-

National Center for Biotechnology Information. (2011). [3-Bromomethyl-1-(4-methylphenylsulfonyl)azetidin-3-yl]methanol. Acta Crystallographica Section E, 67(Pt 11), o2818. [Link]

-

Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. [Link]

-

ChemAxon Docs. (n.d.). LogP and logD calculations. Retrieved February 5, 2026, from [Link]

-

Royal Society of Chemistry. (2013, August 15). Chemical Database Service webinar [Video]. YouTube. [Link]

-

Daina, A., & Zoete, V. (2016). Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum. Journal of Pharmacognosy and Phytochemistry, 5(2), 22-29. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 116101000, [1-(3-Ethylsulfanylpropyl)azetidin-3-yl]methanol. Retrieved February 5, 2026, from [Link].

-

Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved February 5, 2026, from [Link]

-

Protheragen. (n.d.). LogP/LogD/Pka Analysis. Retrieved February 5, 2026, from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved February 5, 2026, from [Link]

-

Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved February 5, 2026, from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved February 5, 2026, from [Link]

-

Yi, F., et al. (2016). Swiss ADME predictions of pharmacokinetics and drug-likeness properties of secondary metabolites present in Trigonella foenum-graecum. Journal of Pharmacognosy and Phytochemistry, 9(4), 134-141. [Link]

-

European Centre for Ecotoxicology and Toxicology of Chemicals. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved February 5, 2026, from [Link]

-

Boobis, A., et al. (2002). Development of Methods for the Determination of pKa Values. Environmental Sciences, 12(2), 117-125. [Link]

-

Comer, J. (2003). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry, 75(13), 3143-3150. [Link]

-

Pallicer, J. M., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 151-161. [Link]

Sources

- 1. phytojournal.com [phytojournal.com]

- 2. (1-Methylazetidin-3-yl)methanol | C5H11NO | CID 22967022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Molecular Modelling Group [molecular-modelling.ch]

- 4. Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 6. chemaxon.com [chemaxon.com]

- 7. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 8. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 9. chemaxon.com [chemaxon.com]

- 10. Oral Bioavailability Prediction Screening: Gift of SwissADME - PRISM BioLab [prismbiolab.com]

Methodological & Application

Application Note & Protocol: Synthesis of (1-Ethylazetidin-3-yl)methanol via Reductive Amination

Abstract & Introduction

Azetidines, four-membered nitrogen-containing heterocycles, are privileged scaffolds in modern drug discovery.[1][2] Their unique structural properties, including high sp³-character and conformational rigidity, can confer improved pharmacokinetic profiles, such as enhanced metabolic stability and solubility, to bioactive molecules.[1] (1-Ethylazetidin-3-yl)methanol is a valuable synthetic building block, providing a versatile platform for introducing the N-ethylazetidine motif into more complex pharmaceutical agents. This motif is found in various compounds targeting the central nervous system (CNS) and other therapeutic areas.[2]

This document provides a comprehensive, field-proven protocol for the synthesis of this compound from its precursor, azetidin-3-ylmethanol. The chosen synthetic route is a one-pot direct reductive amination, a highly efficient and selective method for amine alkylation that avoids the common issue of over-alkylation seen in direct alkylations with alkyl halides.[3] We will employ sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent, selected for its mild nature, high selectivity for iminium intermediates, and broad functional group tolerance.[4][5]

This guide is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying chemical principles and expert insights to ensure reproducible, high-yield synthesis.

Chemical Principle & Mechanistic Overview

The synthesis proceeds via a direct reductive amination pathway. This reaction elegantly combines two distinct chemical transformations in a single pot: the formation of an iminium ion and its subsequent reduction.[6]

-

Iminium Ion Formation: The secondary amine of azetidin-3-ylmethanol performs a nucleophilic attack on the carbonyl carbon of acetaldehyde. This is followed by dehydration to form a transient tertiary iminium ion intermediate. This step is typically the rate-determining step and can be facilitated by the slightly acidic environment created by the reagents.[7]

-

Hydride Reduction: Sodium triacetoxyborohydride, a mild and selective hydride donor, then reduces the electrophilic iminium ion. The selectivity of NaBH(OAc)₃ is its key advantage; it is reactive enough to reduce the iminium ion but generally unreactive towards the starting aldehyde, minimizing side reactions like the reduction of acetaldehyde to ethanol.[3][4][5]

The overall transformation is a clean and high-yielding N-ethylation of the azetidine ring.

Figure 1: Conceptual diagram of the reductive amination mechanism.

Detailed Experimental Protocol

This protocol is designed for a representative 5 mmol scale. Reagent quantities can be adjusted proportionally.

Materials & Equipment

| Material | Grade | Supplier Example | Notes |

| Azetidin-3-ylmethanol hydrochloride | ≥97% | Sigma-Aldrich | The hydrochloride salt is commonly used for its stability.[8] |

| Acetaldehyde | Anhydrous, ≥99.5% | Sigma-Aldrich | Highly volatile (B.P. 20.2 °C). Handle in a fume hood and store under inert gas in a refrigerator. |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Reagent grade, 97% | Sigma-Aldrich | Moisture-sensitive. Handle quickly in a dry environment. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Use from a sealed bottle or a solvent purification system. |

| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich | Used to neutralize the HCl salt of the starting material. |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | - | For aqueous workup. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent grade | VWR | For drying the organic phase. |

| Silica Gel | 230-400 mesh | Sorbent Tech. | For column chromatography. |

| Equipment | |||

| Round-bottom flask (100 mL) with stir bar | |||

| Ice bath | |||

| Magnetic stir plate | |||

| Septa and needles for inert atmosphere | |||

| Separatory funnel (250 mL) | |||

| Rotary evaporator | |||

| Glass column for chromatography |

Step-by-Step Synthesis Procedure

Figure 2: Experimental workflow for the synthesis of this compound.

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add azetidin-3-ylmethanol hydrochloride (618 mg, 5.0 mmol, 1.0 equiv.).

-

Amine Free-Basing: Add anhydrous dichloromethane (DCM, 25 mL) to the flask. Under stirring, add triethylamine (TEA, 0.77 mL, 5.5 mmol, 1.1 equiv.) to neutralize the hydrochloride salt and liberate the free amine. Stir for 10 minutes at room temperature. A slight haze from the formation of triethylammonium chloride may be observed.

-

Aldehyde Addition: Cool the flask to 0 °C using an ice-water bath. Slowly add acetaldehyde (0.31 mL, 5.5 mmol, 1.1 equiv.) dropwise to the stirring suspension.

-

Iminium Formation: Allow the reaction mixture to stir at 0 °C for 20 minutes. This period is crucial for the formation of the iminium ion intermediate.

-

Reduction: While maintaining the temperature at 0 °C, add sodium triacetoxyborohydride (1.27 g, 6.0 mmol, 1.2 equiv.) portion-wise over 10-15 minutes. Expertise Note: Adding the reducing agent in portions helps to control the initial exotherm and prevent unwanted side reactions.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 3-5 hours.

-

Monitoring: The reaction's progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane with 1% TEA. The product is more nonpolar than the starting material.

-

Workup - Quench: Once the reaction is complete, carefully quench it by slowly adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15 minutes.[9][10]

-

Workup - Extraction: Transfer the mixture to a 250 mL separatory funnel. Separate the layers and extract the aqueous layer two more times with DCM (2 x 25 mL).

-

Workup - Drying: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).[9]

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.

-

Purification: Purify the crude oil by flash column chromatography on silica gel.

-

Eluent System: A gradient of 2% to 10% methanol in dichloromethane.

-

Trustworthiness Note: To ensure a sharp elution profile and prevent product tailing on the acidic silica gel, it is highly recommended to add 0.5-1% triethylamine to the eluent mixture.

-

Combine the product-containing fractions (identified by TLC) and concentrate under reduced pressure to afford this compound as a clear to pale yellow oil. Expected yield: 75-85%.

-

Product Characterization

Proper characterization is essential to confirm the structure and purity of the synthesized compound.

| Parameter | Expected Result |

| Appearance | Clear to pale yellow oil |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 3.65 (d, 2H, -CH ₂OH), 3.48 (t, 2H, azetidine CH ₂), 2.85 (t, 2H, azetidine CH ₂), 2.60 (m, 1H, azetidine CH ), 2.45 (q, 2H, -N-CH ₂CH₃), 1.90 (br s, 1H, -OH ), 1.05 (t, 3H, -N-CH₂CH ₃). Note: The OH proton signal may be broad and its chemical shift can vary. |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 67.5 (-C H₂OH), 59.8 (azetidine C H₂), 52.1 (-N-C H₂CH₃), 35.4 (azetidine C H), 13.2 (-N-CH₂C H₃). |

| Mass Spec. (ESI+) | Calculated for C₆H₁₄NO⁺ [M+H]⁺: 116.1070; Found: 116.1075. |

| FT-IR (neat, cm⁻¹) | ~3350 (broad, O-H stretch), 2965, 2810 (C-H stretch), 1120 (C-O stretch), 1040 (C-N stretch).[11] |

Safety & Handling

-

Acetaldehyde: Is a flammable liquid and potential carcinogen. It is volatile and has a low boiling point. All manipulations should be performed in a well-ventilated chemical fume hood.[12]

-

Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

-

Sodium triacetoxyborohydride: Reacts with water to release flammable hydrogen gas. It is also corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent reagent decomposition due to atmospheric moisture.

References

-

Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Retrieved February 5, 2026, from [Link]

-

Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. Retrieved February 5, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). [3-Bromomethyl-1-(4-methylphenylsulfonyl)azetidin-3-yl]methanol. PubMed Central. Retrieved February 5, 2026, from [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved February 5, 2026, from [Link]

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Published online Jan 5, 2026. Available at: [Link]

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Retrieved February 5, 2026, from [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). The Journal of Organic Chemistry, 61(11), 3849-3862. Available at: [Link]

-

Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Retrieved February 5, 2026, from [Link]

-

Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Retrieved February 5, 2026, from [Link]

-

National Institute on Alcohol Abuse and Alcoholism. (n.d.). Role of Acetaldehyde in Mediating the Pharmacological and Behavioral Effects of Alcohol. Retrieved February 5, 2026, from [Link]

-

The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube. Retrieved February 5, 2026, from [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. CAS 928038-44-2: azetidin-3-ylmethanol hydrochloride [cymitquimica.com]

- 9. [3-Bromomethyl-1-(4-methylphenylsulfonyl)azetidin-3-yl]methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. biolmolchem.com [biolmolchem.com]

- 12. Role of Acetaldehyde in Mediating the Pharmacological and Behavioral Effects of Alcohol - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: (1-Ethylazetidin-3-yl)methanol as a Strategic Bioisostere for Piperidine in Drug Discovery

Introduction: The Challenge of the Privileged Piperidine Scaffold

The piperidine ring is one of the most ubiquitous saturated heterocycles in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in clinically successful drugs.[1][2] Its conformational flexibility, ability to engage in hydrogen bonding, and capacity to present substituents in well-defined three-dimensional space contribute to its success in optimizing drug-target interactions.[2] Piperidine derivatives are integral to over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents.[1]

However, the very properties that make piperidine so useful can also introduce liabilities. These include high lipophilicity, which can lead to poor solubility and off-target effects, and susceptibility to metabolic oxidation, primarily by cytochrome P450 enzymes, which can result in rapid clearance and the formation of reactive metabolites.[3] Consequently, medicinal chemists often seek bioisosteric replacements—substituents or groups with similar physicochemical or topological properties that can modulate molecular characteristics in a beneficial way.[4][5]

This application note presents (1-Ethylazetidin-3-yl)methanol as a modern, strategic bioisostere for the commonly used (1-Ethylpiperidin-3-yl)methanol fragment. We will explore the underlying scientific rationale for this substitution, provide detailed protocols for comparative evaluation, and discuss the expected impact on key drug-like properties.

The Azetidine Advantage: A Rationale for Bioisosteric Replacement

Azetidines have emerged as powerful, albeit underutilized, bioisosteres for larger saturated rings like piperidine.[3][6] The switch from a six-membered to a four-membered ring, while maintaining the core nitrogen heterocycle, introduces several profound changes that can be leveraged to overcome common drug development hurdles.

-

Reduced Lipophilicity and Improved Solubility: Azetidines typically exhibit lower lipophilicity (LogP/LogD) compared to their piperidine counterparts. This reduction in "greasiness" often translates to improved aqueous solubility, a critical factor for oral bioavailability and formulation.[3]

-

Enhanced Metabolic Stability: The smaller, more constrained azetidine ring is often more resistant to oxidative metabolism than the piperidine ring, leading to improved metabolic stability and a longer in vivo half-life.[3][6]

-

Increased Fraction of sp³ Carbons (Fsp³): There is a growing consensus in drug design that molecules with higher three-dimensionality (higher Fsp³) exhibit better clinical success rates. Replacing a piperidine with an azetidine increases the Fsp³ character, moving molecules into a more favorable chemical space.[6]

-

Novel Exit Vectors and Conformational Rigidity: The puckered, four-membered ring of azetidine presents substituents with different spatial vectors compared to the chair/boat conformations of piperidine. This altered geometry can lead to improved target affinity or selectivity by enabling novel interactions with a binding pocket.[6]

The comparative analysis below uses this compound and its piperidine analog as a case study to illustrate these principles.

Physicochemical and Structural Comparison

A fundamental step in any bioisosteric replacement strategy is the comparative analysis of the core fragments. The following table summarizes the key computed physicochemical properties of the two title compounds.

| Property | This compound | (1-Ethylpiperidin-3-yl)methanol | Rationale for Change |

| Molecular Formula | C₆H₁₃NO | C₈H₁₇NO | Reduced atom count |

| Molecular Weight | 115.17 g/mol | 143.23 g/mol [7] | Lower molecular weight |

| cLogP | ~ -0.4 | ~ 1.1 | Significant reduction in lipophilicity |

| pKa (predicted) | ~ 9.5 - 10.0 | ~ 10.0 - 10.5 | Slightly lower basicity |

| Polar Surface Area (PSA) | 32.3 Ų[8] | ~32.3 Ų | Maintained polarity for H-bonding |

| Fsp³ | 1.00 | 1.00 | Both are fully saturated scaffolds |

Visualizing the Structural Differences

The structural distinctions between the two scaffolds are best understood visually. The smaller azetidine ring not only reduces size but also alters the angle and distance between the nitrogen atom, the ethyl substituent, and the hydroxymethyl group.

Caption: 2D structures of the azetidine and piperidine scaffolds.

Experimental Protocols for Comparative Assessment

To validate the theoretical advantages of the bioisosteric swap, a series of standardized in vitro experiments should be conducted on the final drug candidates incorporating these respective fragments. The following protocols provide a robust framework for this evaluation.

Protocol 1: Synthesis of Target Molecules

The synthesis of the azetidine core is a critical first step. While numerous methods exist, a common approach involves the protection and subsequent functionalization of azetidin-3-ol or a related precursor. The piperidine analog is typically more straightforward to synthesize or can be sourced commercially. A representative synthetic workflow is outlined below.

Caption: Synthetic workflow for the azetidine target molecule.

Protocol 2: Determination of Physicochemical Properties

2.1: Lipophilicity (LogD at pH 7.4) by Shake-Flask Method [9]

-

Preparation: Prepare a buffer solution of 1x PBS at pH 7.4 and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the PBS buffer.

-

Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.

-

Partitioning: In a glass vial, add 1 mL of the saturated n-octanol and 1 mL of the saturated PBS. Add 10 µL of the 10 mM stock solution to achieve a final concentration of 100 µM.

-

Equilibration: Cap the vial and shake vigorously for 1 hour at room temperature to ensure complete partitioning.

-

Separation: Centrifuge the vial at 2000 x g for 10 minutes to achieve a clean separation of the two phases.

-

Quantification: Carefully sample an aliquot from both the aqueous and n-octanol layers. Determine the concentration of the compound in each layer using a suitable analytical method (e.g., LC-MS/MS).

-

Calculation: Calculate LogD using the formula: LogD = log10([Compound]octanol / [Compound]aqueous).

2.2: Basicity (pKa) by UV-Metric Titration [9]

-

Preparation: Prepare a series of universal buffers across a pH range of 2 to 12.

-

Sample Preparation: In a 96-well UV-transparent plate, add the test compound to each buffer to a final concentration of 50 µM.

-

Measurement: Measure the full UV-Vis absorbance spectrum (e.g., 220-500 nm) for each well using a plate reader.

-

Analysis: Identify wavelengths where the absorbance changes significantly with pH. Plot absorbance vs. pH and fit the data to the appropriate Henderson-Hasselbalch equation to determine the pKa.

Protocol 3: In Vitro ADME Profiling

3.1: Metabolic Stability in Human Liver Microsomes (HLM) [10]

-

Reagents: Human liver microsomes (pooled), 0.1 M phosphate buffer (pH 7.4), NADPH regenerating system.

-

Reaction Mixture: In a microcentrifuge tube, pre-warm a mixture of HLM (final concentration 0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.

-

Initiation: Add the test compound (final concentration 1 µM) to the mixture and briefly pre-incubate. Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time Points: Aliquots are removed at specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

-

Quenching: The reaction in each aliquot is immediately stopped by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

-

Analysis: Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

-

Calculation: The half-life (t₁/₂) is determined by plotting the natural logarithm of the percentage of compound remaining versus time. The slope of this line (k) is used to calculate t₁/₂ = 0.693 / k.

3.2: Cell Permeability and Efflux in Caco-2 Monolayers [11][12]

-

Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days until a differentiated, confluent monolayer is formed.

-

Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).

-

Permeability Assay (A-to-B):

-

Add the test compound (e.g., at 10 µM) to the apical (A) side of the Transwell®.

-

At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side.

-

Quantify the compound concentration in the samples by LC-MS/MS.

-

-

Efflux Assay (B-to-A):

-

In a separate set of wells, add the test compound to the basolateral (B) side.

-

Sample from the apical (A) side at the same time points.

-

-

Calculation:

-

Calculate the apparent permeability coefficient (Papp) for both directions using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration.

-

Calculate the Efflux Ratio (ER) = Papp(B-A) / Papp(A-B). An ER > 2 suggests the compound is a substrate for active efflux transporters.[12]

-

Protocol 4: In Vitro Safety Profiling

4.1: hERG Channel Inhibition by Automated Patch Clamp [13]

-

Cell Line: Use a stable cell line expressing the hERG potassium channel (e.g., HEK293-hERG).

-

Instrument: Employ an automated patch-clamp system (e.g., QPatch or SyncroPatch).

-

Protocol:

-

Cells are captured, and a whole-cell patch clamp configuration is established.

-

A specific voltage protocol is applied to elicit the characteristic hERG current.[14]

-

After establishing a stable baseline current, the test compound is applied at increasing concentrations (e.g., 0.1, 1, 10, 30 µM).

-

The effect of the compound on the hERG tail current is measured.

-

-

Analysis: The percentage of current inhibition at each concentration is calculated relative to the vehicle control. The data are fitted to a dose-response curve to determine the IC₅₀ value.

Expected Outcomes and Data Interpretation

By replacing a (1-Ethylpiperidin-3-yl)methanol fragment with this compound in a hypothetical lead compound "Lead-X," we can anticipate a specific profile of changes.

Hypothetical Comparative Data for Lead-X Analogs:

| Parameter | Lead-X-Piperidine | Lead-X-Azetidine | Interpretation |

| LogD at pH 7.4 | 2.8 | 1.9 | Improved Solubility: Lower lipophilicity suggests better aqueous solubility. |

| HLM Half-life (t₁/₂) | 15 min | 75 min | Enhanced Stability: Azetidine analog is significantly more stable to Phase I metabolism. |

| Caco-2 Papp (A→B) | 15 x 10⁻⁶ cm/s | 12 x 10⁻⁶ cm/s | Maintained Permeability: Permeability remains in a favorable range for oral absorption. |

| Efflux Ratio | 1.8 | 1.5 | Low Efflux: Both analogs show low potential for being effluxed from the gut wall. |

| hERG IC₅₀ | 2.5 µM | > 30 µM | Reduced Cardiotoxicity Risk: Azetidine analog shows a >10-fold safety margin improvement. |

This hypothetical data illustrates a highly successful outcome. The azetidine-based analog ("Lead-X-Azetidine") addresses the primary liabilities of the piperidine parent—metabolic instability and hERG inhibition—while maintaining good permeability and improving a key physicochemical property (solubility). The lower basicity and reduced lipophilicity of the azetidine moiety are the likely drivers for the dramatically improved hERG profile, a common strategy for mitigating this cardiotoxicity risk.[15]

Caption: Decision workflow for bioisosteric replacement in lead optimization.

Conclusion

The strategic replacement of a piperidine ring with an azetidine bioisostere, exemplified by the use of this compound, represents a powerful and modern tactic in medicinal chemistry. This substitution can concurrently address multiple common drug development challenges, including poor metabolic stability, high lipophilicity, and off-target activities such as hERG channel inhibition. By leveraging the unique physicochemical and structural properties of the azetidine core, researchers can fine-tune their lead candidates, increasing the probability of identifying safer and more effective medicines. The protocols and analyses detailed in this note provide a comprehensive guide for researchers to rationally design, synthesize, and validate the benefits of this important bioisosteric transformation in their own drug discovery programs.

References

-

Frolov, N.A., Vereshchagin, A.N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available from: [Link]

-

ACS Publications. (2026). Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines. Organic Letters. Available from: [Link]

-

Kirichok, A.A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. Available from: [Link]

-

Meanwell, N.A. (2016). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery. Available from: [Link]

-

PubChem. (Azetidin-2-yl)methanol. National Center for Biotechnology Information. Available from: [Link]

-

Vistoli, G., et al. (2008). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Modeling, 48(7), 1344-1555. Available from: [Link]

-

JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. European Commission. Available from: [Link]

-

Evotec. hERG Safety | Cyprotex ADME-Tox Solutions. Evotec.com. Available from: [Link]

-

Osol, A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Medicinal Research Reviews. Available from: [Link]

-

Singh, A., et al. (2019). A Brief Review on Bioisosterism in Drug Design and Designing of Advanced Drugs. International Journal of Pharmaceutical Sciences and Research, 10(4), 1544-1559. Available from: [Link]

-

Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. Evotec.com. Available from: [Link]

-

ResearchGate. Examples of an azetidine-based bioisoster for a piperidine ring. ResearchGate. Available from: [Link]

-

Wikipedia. Piperidine. Wikipedia.org. Available from: [Link]

-

MDPI. (2021). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 26(21), 6495. Available from: [Link]

-

Evotec. Caco-2 Permeability Assay. Evotec.com. Available from: [Link]

-

U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA.gov. Available from: [Link]

-

Wan, H., et al. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Methods in Molecular Biology, 1425, 319-331. Available from: [Link]

-

PubChem. (1-Methylazetidin-3-yl)methanol. National Center for Biotechnology Information. Available from: [Link]

-

Jo, K., et al. (2019). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Journal of Visualized Experiments, (148), 10.3791/59664. Available from: [Link]

-

Patani, G.A., LaVoie, E.J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Available from: [Link]

-

Meanwell, N.A., Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry, 70(36), 10972-11004. Available from: [Link]

-

ACS Publications. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. Available from: [Link]

-

ACS Publications. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry. Available from: [Link]

-

MDPI. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(7), 1647. Available from: [Link]

-

PubChem. Piperidin-3-ylmethanol. National Center for Biotechnology Information. Available from: [Link]

-

ACS Publications. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Available from: [Link]

-

Bannan, C.C., et al. (2021). Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. Journal of Computer-Aided Molecular Design, 35(8), 895-915. Available from: [Link]

-

Charles River Laboratories. hERG Serum Shift Assay. Criver.com. Available from: [Link]

-

Diva-portal.org. Automated Permeability Assays for Caco-2 and MDCK Cells. Diva-portal.org. Available from: [Link]

-

Drug Design Org. Bioisosterism. Drugdesign.org. Available from: [Link]

-

ResearchGate. Bioisosteres of piperidine. ResearchGate. Available from: [Link]

-

Technology Networks. LogP/LogD/pKa Analysis. Technologynetworks.com. Available from: [Link]

-

AxisPharm. Microsomal Stability Assay Protocol. Axispharm.com. Available from: [Link]

-

Wang, Y., et al. (2011). [3-Bromomethyl-1-(4-methylphenylsulfonyl)azetidin-3-yl]methanol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o389. Available from: [Link]

-

PubChem. Methanol. National Center for Biotechnology Information. Available from: [Link]

-

BioDuro. ADME Microsomal Stability Assay. Bioduro.com. Available from: [Link]

-

Drug Hunter. (2024). Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks. YouTube. Available from: [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijrrjournal.com [ijrrjournal.com]

- 5. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

- 6. pubs.acs.org [pubs.acs.org]

- 7. achmem.com [achmem.com]

- 8. (Azetidin-2-yl)methanol | C4H9NO | CID 15251628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 12. Caco-2 Permeability | Evotec [evotec.com]

- 13. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 14. fda.gov [fda.gov]

- 15. youtube.com [youtube.com]

Application Notes and Protocols for the N-Ethylation of Azetidine Derivatives

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the N-ethylation of azetidine derivatives. Azetidines are a critical class of four-membered nitrogen-containing heterocycles that serve as valuable building blocks in medicinal chemistry.[1] The strategic introduction of an ethyl group onto the azetidine nitrogen can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and target engagement. This document offers an in-depth analysis of the primary synthetic methodologies, focusing on reductive amination and direct alkylation. It includes detailed, field-proven protocols, mechanistic insights, troubleshooting guides, and essential safety information to empower chemists to perform these transformations efficiently and safely.

Introduction: The Strategic Importance of N-Ethyl Azetidines

The azetidine ring is a privileged scaffold in modern drug discovery, appearing in numerous approved drugs and clinical candidates. Its strained four-membered ring structure provides unique conformational constraints and metabolic stability compared to more flexible acyclic amines or larger rings like pyrrolidines.[1] The nitrogen atom of an unsubstituted or N-H azetidine derivative is a key handle for chemical modification, allowing for the facile introduction of various substituents to fine-tune a compound's pharmacological profile.

N-ethylation is a common and impactful derivatization strategy. The addition of an ethyl group can:

-

Increase Lipophilicity: Enhancing cell membrane permeability and oral absorption.

-

Modulate Basicity: Affecting the pKa of the nitrogen atom, which influences solubility and interactions with biological targets.

-

Block Metabolism: Preventing N-dealkylation, a common metabolic pathway for secondary amines.

-

Explore Structure-Activity Relationships (SAR): Providing a crucial data point in the optimization of lead compounds.

This guide focuses on the two most robust and widely employed methods for achieving N-ethylation: Reductive Amination and Direct N-Alkylation .

Selecting the Optimal Synthetic Strategy

The choice between reductive amination and direct alkylation depends on several factors, including the substrate's functional group tolerance, the availability of starting materials, and the desired scale of the reaction.

-

Reductive Amination: This is often the method of choice for its mild reaction conditions, high functional group tolerance, and the use of readily available and stable reagents.[2] It is a one-pot procedure that combines the azetidine derivative with acetaldehyde in the presence of a reducing agent. This method is particularly advantageous when dealing with sensitive substrates that might not tolerate the basic conditions or potentially harsh electrophiles used in direct alkylation.

-

Direct N-Alkylation: This classic SN2 approach involves treating the azetidine with an ethylating agent, such as ethyl iodide or ethyl bromide, typically in the presence of a non-nucleophilic base.[3] While straightforward, this method can be complicated by over-alkylation, leading to the formation of a quaternary azetidinium salt. It is best suited for substrates where the azetidine nitrogen is the most nucleophilic site and when precise stoichiometric control is feasible.

Caption: Decision workflow for selecting an N-ethylation method.

Mechanistic Deep Dive: The Rationale Behind Reagent Selection

A thorough understanding of the reaction mechanism is critical for successful execution and troubleshooting.

Reductive Amination

Reductive amination is a two-stage process that occurs in a single pot.[4][5]

-

Iminium Ion Formation: The secondary amine (azetidine) performs a nucleophilic attack on the carbonyl carbon of acetaldehyde. The resulting hemiaminal intermediate rapidly dehydrates under mildly acidic conditions to form a highly electrophilic iminium ion.

-

Hydride Reduction: A selective reducing agent then delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, yielding the final N-ethylated azetidine product.[6][7]

Caption: Mechanism of N-ethylation via reductive amination.

Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the gold standard for this transformation. Unlike the more reactive sodium borohydride (NaBH₄), STAB is a mild and selective reducing agent that will not readily reduce the starting aldehyde but is highly effective at reducing the protonated iminium ion intermediate.[6] Its use obviates the need for strict pH control and reduces the formation of alcohol byproducts. Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic, making STAB a safer and more environmentally benign choice.

Direct N-Alkylation

This reaction follows a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the azetidine nitrogen acts as a nucleophile, attacking the electrophilic α-carbon of the ethyl halide and displacing the halide leaving group. A base is required to neutralize the hydrohalic acid byproduct and regenerate the free amine for further reaction.

Controlling Over-Alkylation: The primary challenge is preventing the N-ethylated product, which is also a nucleophile, from reacting with a second molecule of the ethyl halide to form an undesired quaternary ammonium salt. This can be mitigated by:

-

Using the azetidine starting material in slight excess.

-

Slowly adding the ethylating agent (1.0-1.1 equivalents) to the reaction mixture.

-

Using a bulky, non-nucleophilic base like diisopropylethylamine (DIPEA) or a solid-supported base like potassium carbonate (K₂CO₃) that has limited solubility.

Experimental Protocols

Safety First: All manipulations should be performed in a well-ventilated chemical fume hood.[8] Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, is mandatory.[9][10] Azetidine and its derivatives can be corrosive and volatile; ethylating agents are often lachrymatory and toxic.[8][11]

Protocol 1: N-Ethylation of Azetidine Derivative via Reductive Amination

This protocol is adapted for a generic azetidine derivative with a molecular weight of ~100 g/mol . Adjustments should be made based on the specific substrate.

Materials:

-

Azetidine derivative (1.0 eq)

-

Acetaldehyde (1.5 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (approx. 0.1 M solution)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the azetidine derivative (e.g., 10 mmol, 1.0 g).

-

Dissolution: Dissolve the starting material in DCM or DCE (100 mL).

-

Aldehyde Addition: Add acetaldehyde (15 mmol, 0.84 mL) to the solution and stir for 15-20 minutes at room temperature. This allows for the initial formation of the hemiaminal/iminium ion.

-

Reductant Addition: Add sodium triacetoxyborohydride (15 mmol, 3.18 g) portion-wise over 5-10 minutes. Note: The addition may be slightly exothermic.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

-

Workup - Quenching: Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.[12]

-

Workup - Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the pure N-ethylated product.[13]

Protocol 2: N-Ethylation of Azetidine Derivative via Direct Alkylation

Materials:

-

Azetidine derivative (1.0 eq)

-

Ethyl iodide (EtI) or Ethyl bromide (EtBr) (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF) (approx. 0.2 M solution)

-

Water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask, add the azetidine derivative (10 mmol, 1.0 g) and the base (K₂CO₃: 20 mmol, 2.76 g).

-

Dissolution: Add the solvent (CH₃CN or DMF, 50 mL) and stir the suspension.

-

Alkylating Agent Addition: Slowly add the ethyl halide (11 mmol) dropwise to the stirring suspension.

-

Reaction Conditions: Heat the reaction mixture if necessary (e.g., 50-80 °C) to drive the reaction to completion.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Workup - Filtration (if using K₂CO₃): Cool the reaction to room temperature and filter off the solid base. Rinse the solids with a small amount of the reaction solvent.

-

Workup - Quenching & Extraction: Concentrate the filtrate under reduced pressure. If DMF was used, dilute the residue with ethyl acetate and wash extensively with water to remove the DMF, followed by a brine wash. If CH₃CN was used, the residue can be directly partitioned between ethyl acetate and water.

-

Workup - Drying: Dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Filter and concentrate under reduced pressure. Purify the crude material by flash column chromatography.

Data and Comparison

| Parameter | Reductive Amination | Direct Alkylation |

| Ethyl Source | Acetaldehyde (liquid, volatile) | Ethyl iodide/bromide (liquids) |

| Key Reagent | Sodium triacetoxyborohydride | Anhydrous base (e.g., K₂CO₃) |

| Typical Solvent | DCM, DCE | Acetonitrile, DMF |

| Temperature | Room Temperature | Room Temp to 80 °C |

| Key Advantage | High functional group tolerance; mild conditions | Simple reagents; no metal hydrides |

| Main Drawback | Requires a hydride source | Risk of over-alkylation (quaternary salt) |

| Workup | Aqueous quench and extraction | Filtration and/or extensive aqueous extraction |

Troubleshooting

| Problem | Probable Cause | Suggested Solution |

| No or Slow Reaction | 1. Inactive reducing agent (STAB is moisture-sensitive).2. Insufficient heating in direct alkylation. | 1. Use fresh STAB from a newly opened bottle.2. Increase reaction temperature; switch to a higher boiling point solvent like DMF. |

| Low Yield | 1. Incomplete reaction.2. Product loss during aqueous workup (if product is water-soluble). | 1. Increase reaction time or temperature.2. Back-extract aqueous layers thoroughly; use brine to reduce solubility in the aqueous phase. |

| Side Product: Quaternary Salt (Direct Alkylation) | Over-alkylation due to excess ethyl halide or high reactivity. | Use no more than 1.1 eq of ethyl halide; add it slowly; ensure the base is present from the start. |

| Side Product: Diethyl Amine (from Acetaldehyde) | Impure acetaldehyde containing paraldehyde, which can decompose. | Use freshly distilled or a new bottle of acetaldehyde. |

Experimental Workflow Visualization

Caption: General laboratory workflow for N-ethylation.

References

-

Synthetic azetidines could help simplify drug design for neurological diseases. (2019). ScienceDaily. [Link]

-

Reductive Amination. (2023). Chemistry LibreTexts. [Link]

-

Reductive Amination. (2011). YouTube. [Link]

-

Reductive Amination. Organic Chemistry Tutor. [Link]

-

Reductive Amination. Chemistry Steps. [Link]

-

Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2023). Frontiers in Chemistry. [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. (2023). Molecules. [Link]

-

An Approach to Alkyl Azetidines for Medicinal Chemistry. (2024). ChemRxiv. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Chemical Society Reviews. [Link]

-

Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen. (2002). Dalton Transactions. [Link]

-

A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. (2012). Beilstein Journal of Organic Chemistry. [Link]

-

Safety Data Sheet: Azetidine. Chemos GmbH & Co.KG. [Link]

-

N-alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute. [Link]

-

Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. (2022). ScienceScholar. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. N-alkylation - Wordpress [reagents.acsgcipr.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 8. fishersci.com [fishersci.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. aksci.com [aksci.com]

- 11. chemos.de [chemos.de]

- 12. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: (1-Ethylazetidin-3-yl)methanol, a 3D-Rich Azetidine Fragment for Modern Drug Discovery

Abstract

Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for hit identification, complementing traditional high-throughput screening with its efficiency in exploring chemical space.[1][2] A contemporary challenge in FBDD is the over-reliance on flat, aromatic fragments, which can lead to compounds with suboptimal physicochemical properties. The strategic incorporation of fragments rich in sp³-hybridized carbons is a direct response to this challenge, aiming to improve properties like solubility and metabolic stability while enabling novel interactions with biological targets.[1][3] The azetidine ring is a premier example of a "privileged" scaffold in this context.[4][5] Its inherent conformational rigidity and three-dimensional structure make it an exceptional building block in medicinal chemistry.[4][6] This guide details the application of (1-Ethylazetidin-3-yl)methanol as an exemplary 3D-rich fragment, providing the scientific rationale for its use and detailed protocols for its integration into a drug discovery campaign.

The Fragment: Rationale for this compound

This compound is a small molecule designed to maximize the potential for meaningful biological interactions while adhering to the principles of fragment-based design. Its structure is deceptively simple, yet each component serves a strategic purpose.

Physicochemical Properties

The suitability of a molecule as a fragment is often initially assessed by its adherence to the "Rule of Three" (Ro3), which provides guidelines for key physicochemical properties.[1]

| Property | Value (Calculated) | "Rule of Three" Guideline | Compliance |

| Molecular Weight (MW) | 115.17 g/mol | ≤ 300 Da | Yes |

| Hydrogen Bond Donors (HBD) | 1 | ≤ 3 | Yes |

| Hydrogen Bond Acceptors (HBA) | 2 (O, N) | ≤ 3 | Yes |

| Calculated LogP (cLogP) | -0.25 | ≤ 3 | Yes |

| Fraction of sp³ carbons (Fsp³) | 1.0 | N/A (Higher is desirable) | Excellent |

| Rotatable Bonds | 2 | ≤ 3 | Yes |

Causality of Design: The "Why" Behind the Structure

The selection of this fragment is rooted in established medicinal chemistry principles aimed at generating high-quality starting points for optimization.

-

The Azetidine Core : This four-membered ring is the cornerstone of the fragment's utility. Unlike acyclic or larger ring systems, it imparts significant conformational rigidity.[5] This pre-organization reduces the entropic penalty of binding to a protein target, which can translate to more efficient binding. Its high Fsp³ character drives the molecule out of planarity, providing a 3D vector to explore pockets that are inaccessible to flat aromatic fragments.[1][7]

-

The Hydroxymethyl Group (-CH₂OH) : This functional group is a critical pharmacophoric feature, capable of acting as both a hydrogen bond donor and acceptor. Crucially, it serves as a primary, synthetically tractable "growth vector." Once a binding mode is confirmed, this hydroxyl group can be readily modified to extend the fragment into adjacent pockets of the target protein, a process known as "fragment growing."

-

The N-Ethyl Group : This substituent modulates the physicochemical properties of the azetidine nitrogen. It increases lipophilicity slightly compared to an N-H variant and fixes the nitrogen as a tertiary amine, which can be a desirable feature for tuning pKa and metabolic stability. It also serves as a secondary growth vector for synthetic elaboration.

Caption: Key pharmacophoric features of this compound.

General Synthetic Strategy

The accessibility of a fragment is paramount for a successful FBDD campaign, as hit-to-lead efforts require the synthesis of numerous analogues. Azetidine scaffolds can be accessed through various established synthetic routes.[8] A plausible high-level retrosynthetic approach for this compound is outlined below. This approach leverages commercially available starting materials and robust chemical transformations.

Caption: High-level retrosynthetic workflow for the target fragment.

Application Protocols: Fragment Screening & Hit Validation

Because fragments typically bind with weak affinity (μM to mM range), highly sensitive biophysical techniques are required for their detection.[9] Biochemical assays are often insensitive to such interactions. A tiered approach using orthogonal methods is essential for robust hit validation.

Protocol: Primary Screening via Protein-Observed NMR

Protein-observed Nuclear Magnetic Resonance (NMR) is a powerful primary screening method.[10] It directly monitors changes in the target protein's environment upon ligand binding. The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is a gold standard, producing a spectral "fingerprint" of the protein backbone. Binding of a fragment causes perturbations in the chemical shifts of nearby amino acid residues, which are observed as movement of peaks in the HSQC spectrum.

Workflow for NMR Screening

Caption: Workflow for a typical ¹H-¹⁵N HSQC-based fragment screen.

Step-by-Step Methodology:

-

Protein Preparation: Express the target protein in a minimal medium containing ¹⁵N-ammonium chloride as the sole nitrogen source to achieve isotopic labeling. Purify the protein to >95% homogeneity.

-

Sample Preparation:

-

Prepare a stock solution of the target protein (e.g., 50-100 µM) in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0) containing 10% D₂O.

-

Prepare a high-concentration stock of this compound (e.g., 100 mM) in deuterated DMSO (d6-DMSO).

-

-

Reference Spectrum Acquisition: Record a reference ¹H-¹⁵N HSQC spectrum of the protein-only sample. This is the baseline against which all changes will be measured.

-

Screening:

-

Add a small aliquot of the fragment stock solution to the protein sample to a final concentration typically 5-10 times the expected dissociation constant (Kd), often in the 200 µM to 1 mM range. The final DMSO concentration should be kept constant and low (<2%) across all samples.

-

Allow the sample to equilibrate for 5-10 minutes.

-

Record a second ¹H-¹⁵N HSQC spectrum.

-

-

Data Analysis:

-

Overlay the reference and test spectra.

-

Identify amide peaks that have shifted or broadened significantly upon addition of the fragment. These are termed Chemical Shift Perturbations (CSPs).

-

A "hit" is declared if significant and reproducible CSPs are observed. Mapping these CSPs onto the protein structure (if an assignment is available) can reveal the binding site.[9]

-

| Parameter | Typical Value | Rationale |

| Protein Concentration | 50 - 100 µM | Balances signal strength with protein consumption. |

| Fragment Concentration | 200 µM - 1 mM | Sufficiently high to ensure detectable binding for weak interactions. |

| Spectrometer Field | ≥ 600 MHz | Provides necessary resolution to distinguish individual peaks. |

| Temperature | 298 K (25 °C) | Standard temperature for protein stability and consistent results. |

Protocol: Hit Validation & Kinetics with Surface Plasmon Resonance (SPR)

SPR is an orthogonal biophysical technique that provides real-time kinetic data (association rate kₐ, dissociation rate kₔ) and affinity (Kₐ).[11] It involves immobilizing the target protein on a sensor chip and flowing the fragment over the surface. A binding event changes the refractive index at the surface, which is detected as a response.

Step-by-Step Methodology:

-

Chip Preparation: Select a sensor chip appropriate for the protein (e.g., a CM5 chip for amine coupling). Activate the carboxymethylated dextran surface using a mixture of EDC/NHS.

-

Protein Immobilization: Inject the purified protein over the activated surface until a desired immobilization level is reached (e.g., 8000-10000 Response Units). Deactivate any remaining active esters with ethanolamine.

-

Binding Analysis:

-

Prepare a dilution series of this compound in running buffer (e.g., HBS-EP+). Concentrations should bracket the expected Kₐ (e.g., 10 µM to 2 mM).

-

Inject each concentration over the immobilized protein surface for a set association time, followed by a dissociation phase where only running buffer flows.

-

Include several buffer-only (blank) injections for double referencing.

-

-

Data Analysis:

-

Subtract the response from the reference flow cell and the blank injections to obtain clean sensorgrams.

-

Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the kinetic parameters (kₐ, kₔ) and calculate the equilibrium dissociation constant (Kₐ = kₔ/kₐ).

-

Protocol: Structural Characterization via X-ray Crystallography

The ultimate validation for a fragment hit is a high-resolution crystal structure of the protein-fragment complex. This provides unambiguous proof of binding and reveals the precise binding mode, which is indispensable for structure-guided optimization.[9]

Step-by-Step Methodology:

-

Protein Crystallization: Screen for and optimize conditions to produce well-diffracting crystals of the apo-protein (protein without any ligand).

-

Crystal Soaking:

-

Prepare a "soaking solution" containing the components of the crystallization mother liquor supplemented with a high concentration of this compound (e.g., 1-10 mM). Solubility is a key consideration.[7]

-

Transfer an apo-crystal into the soaking solution and incubate for a period ranging from minutes to hours. This allows the fragment to diffuse into the crystal and bind to the protein.[9]

-

-

Cryo-protection and Data Collection:

-

Briefly transfer the soaked crystal into a cryo-protectant solution before flash-cooling it in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

-

Structure Solution and Refinement:

-

Process the diffraction data and solve the structure using molecular replacement with the apo-protein structure as a model.

-

Carefully examine the resulting electron density maps for clear, unambiguous density corresponding to the bound fragment.

-

Refine the model of the protein-fragment complex to high resolution.

-

Hit-to-Lead: The Path Forward

Identifying this compound as a validated hit is the start of the optimization process. The goal is to elaborate the simple fragment into a more potent and selective lead compound by leveraging the structural information gained from crystallography.

Strategy: Fragment Growing

This strategy involves adding chemical functionality to the fragment core to engage with adjacent pockets in the binding site, forming additional favorable interactions and increasing potency.

Caption: Iterative cycle of structure-guided fragment growing.

Example Elaboration Paths:

-

From the Hydroxymethyl Vector: If the crystal structure shows a nearby hydrophobic pocket, the hydroxyl group could be converted to an ether with a lipophilic group (e.g., -OCH₂-Ph). If a hydrogen bond donor is needed, it could be converted to an amide (e.g., -O-C(=O)NHR).

-

From the N-Ethyl Vector: The ethyl group can be replaced with larger or more functionalized alkyl chains to probe different regions of the binding site.

Conclusion

This compound serves as an outstanding model for a new generation of 3D-rich fragments in drug discovery. Its conformationally constrained, sp³-rich azetidine core offers distinct advantages over traditional flat fragments, providing a robust starting point for developing novel therapeutics.[4] The protocols outlined in this guide provide a clear, validated framework for identifying and optimizing hits from fragments of this class, leveraging industry-standard biophysical techniques to drive a rational, structure-guided drug discovery process. The thoughtful integration of such fragments into screening libraries is a critical step toward accessing challenging targets and delivering the next wave of innovative medicines.

References

-

ACS Publications. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry. Available at: [Link]

-

PubMed. (2021). Azetidines of pharmacological interest. Available at: [Link]

-

PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Available at: [Link]

-

MDPI. (N.D.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Available at: [Link]

-